molecular formula C18H17NO4 B6409661 2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methoxybenzoic acid CAS No. 1261898-67-2

2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methoxybenzoic acid

Cat. No.: B6409661
CAS No.: 1261898-67-2
M. Wt: 311.3 g/mol
InChI Key: IUDQWXOXQLTAOQ-UHFFFAOYSA-N
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Description

"2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methoxybenzoic acid" (CAS: 1261898-67-2) is a benzoic acid derivative featuring a 5-methoxy group and a substituted phenyl ring at the 2-position. The phenyl substituent is further modified at its 3-position with a cyclopropylaminocarbonyl (-CONHC3H5) moiety. This structural complexity imparts unique physicochemical properties, such as enhanced lipophilicity from the cyclopropyl group and hydrogen-bonding capacity from the amide and carboxylic acid functionalities.

Properties

IUPAC Name

2-[3-(cyclopropylcarbamoyl)phenyl]-5-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-23-14-7-8-15(16(10-14)18(21)22)11-3-2-4-12(9-11)17(20)19-13-5-6-13/h2-4,7-10,13H,5-6H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDQWXOXQLTAOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)NC3CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10691746
Record name 3'-(Cyclopropylcarbamoyl)-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261898-67-2
Record name 3'-(Cyclopropylcarbamoyl)-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methoxybenzoic acid typically involves multiple steps, starting from commercially available precursors . One common synthetic route involves the following steps:

    Formation of the cyclopropylaminocarbonyl intermediate: This step involves the reaction of cyclopropylamine with a suitable carbonyl compound under controlled conditions to form the cyclopropylaminocarbonyl intermediate.

    Coupling with a phenyl derivative: The intermediate is then coupled with a phenyl derivative, such as 3-bromophenyl, using a palladium-catalyzed cross-coupling reaction.

    Introduction of the methoxybenzoic acid moiety:

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors under optimized conditions to ensure high yield and purity . The process may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methoxybenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related benzoic acid derivatives, focusing on substituents, molecular properties, and toxicological profiles.

Table 1: Structural and Functional Comparison

Compound Name (CAS) Key Substituents Molecular Formula Molecular Weight Key Properties/Toxicity
2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methoxybenzoic acid (1261898-67-2) Cyclopropylaminocarbonyl (-CONHC3H5), 5-methoxy Not explicitly provided (inferred: ~C19H18N2O4) ~338.35 (estimated) Likely moderate stability; amide group may confer hydrolytic sensitivity. Toxicity data unavailable .
2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-methoxybenzoic acid () Chloro (-Cl), trifluoromethyl (-CF3), amino (-NH-) C15H11ClF3NO3 361.71 Higher lipophilicity due to -CF3; potential respiratory irritation (analogous to ) .
2-(1,3-dimethoxy-1,3-dioxopropan-2-yl)-5-methoxybenzoic acid (1342790-34-4) Dimethoxy-dioxopropan (ester group), 5-methoxy C13H14O7 282.25 Ester groups may enhance solubility; discontinued due to unknown stability/toxicity issues .
2-{[3-(Trifluoromethyl)phenyl]-amino}isonicotinic acid (3198AE, ) Trifluoromethyl (-CF3), amino (-NH-) C13H9F3N2O2 282.22 High volatility; confirmed skin/eye irritation, respiratory toxicity (Category 3) .

Key Findings

Toxicological Profiles :

  • Compounds with -CF3 (e.g., ) exhibit confirmed respiratory and dermal hazards, suggesting that halogenated analogs may require stricter handling protocols .
  • The target compound’s amide group may reduce acute toxicity compared to halogenated analogs, though empirical data is lacking .

Stability and Reactivity :

  • The target compound’s amide linkage may hydrolyze under acidic/basic conditions, unlike the robust -CF3 group in .
  • highlights reactivity with strong oxidizers, a trait likely shared by the target compound due to its aromatic and amide groups .

Notes

Limitations: Direct data on "this compound" is sparse; inferences are drawn from structural analogs.

Research Gaps : Empirical studies on its solubility, stability, and toxicity are critical for validating comparisons.

Biological Activity

2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methoxybenzoic acid is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C17H18N2O3C_{17}H_{18}N_{2}O_{3} and has a molecular weight of approximately 302.34 g/mol. It features a benzoic acid moiety substituted with a methoxy group and a cyclopropylaminocarbonyl group, which may influence its interaction with biological targets.

1. Opioid Receptor Binding

Research indicates that similar compounds exhibit high binding affinity for mu, kappa, and delta opioid receptors. While specific data on this compound is limited, understanding the binding affinities of related compounds can provide insights into its potential activity.

CompoundReceptor TypeBinding Affinity (Ki)
8-CarboxamidocyclazocineMu, Kappa, DeltaHigh
This compound--

2. Anti-inflammatory Properties

The methoxy group in the structure may contribute to anti-inflammatory effects, as seen in related compounds. These activities are often evaluated through assays measuring cytokine production and inflammatory markers in vitro.

3. Antimicrobial Activity

Initial studies suggest that benzoic acid derivatives can exhibit antimicrobial properties. The presence of functional groups like methoxy may enhance this activity by increasing lipophilicity or altering membrane permeability.

Case Studies

While specific case studies focusing solely on this compound are scarce, related research on structurally similar compounds provides valuable context:

  • Study on Opioid Analogs : A study conducted by researchers investigated various aryl-containing N-monosubstituted analogs for their binding affinity to opioid receptors. The findings indicated that structural modifications significantly impacted receptor interaction and biological efficacy .
  • Anti-inflammatory Research : Another investigation explored the anti-inflammatory effects of methoxy-substituted benzoic acids in a murine model. The results showed reduced levels of pro-inflammatory cytokines upon treatment with these compounds, suggesting a potential pathway for therapeutic application .

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